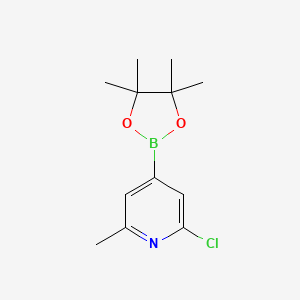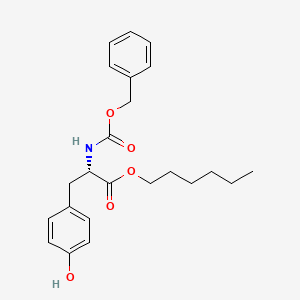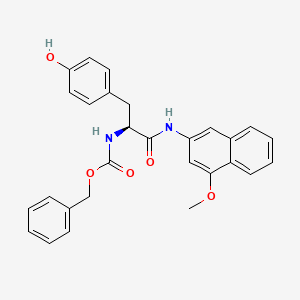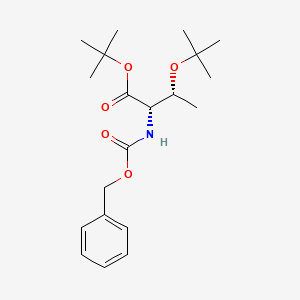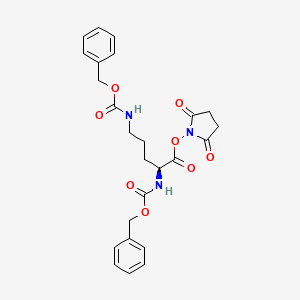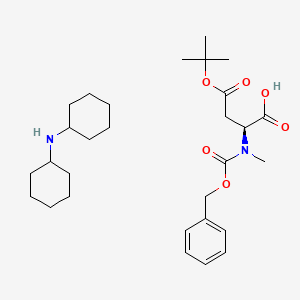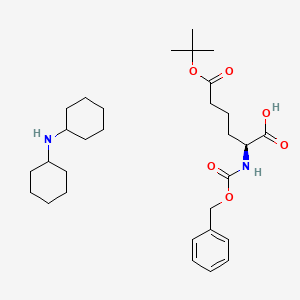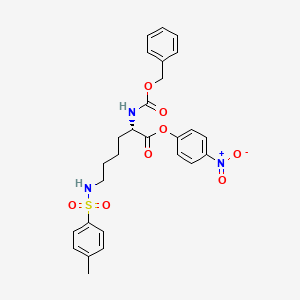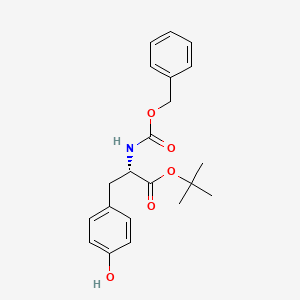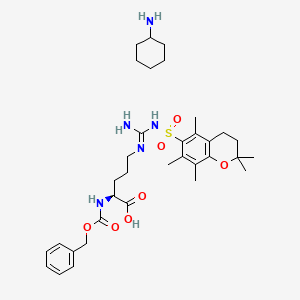
Z-Arg(Pmc)-OH.CHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of protecting groups in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the use of computational methods and software such as Autodock 4.0 and Chimera 1.8.1 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often require attention to the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods . For example, the dispersion interaction was reported to play a critical role in the stabilization of model dipeptide Z-Arg-OH .
Aplicaciones Científicas De Investigación
Photocatalysis Applications
Photocatalysis, particularly through Z-scheme photocatalytic systems, is noted for its potential in environmental remediation and energy conversion. These systems are effective in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction ability, crucial for degrading organic pollutants and heavy metal ion redox, among other applications (Huang et al., 2019).
Augmented Reality in Education
Augmented Reality (AR) technology has seen application in enhancing educational experiences in fields like descriptive geometry, engineering, and computer graphics. It offers a new dimension in teaching and learning, providing immersive experiences that can lead to better understanding and retention of complex subjects (Voronina et al., 2019).
Air Pollution and Health
Research into the effects of air pollution, specifically particulate matter (PM), on cardiovascular health has shown significant negative impacts. Exposure to PM2.5 (particulate matter with a diameter of less than 2.5 micrometers) can trigger cardiovascular disease-related mortality and nonfatal events. Long-term exposure further increases cardiovascular mortality risk and reduces life expectancy (Brook et al., 2010).
Zero-Valent Iron in Water Treatment
Zero-valent iron (ZVI) technology is utilized for the treatment of groundwater and wastewater, showing effectiveness in removing various contaminants such as chlorinated organic compounds, heavy metals, and dyes. This technology offers a promising approach to addressing environmental pollution and improving water quality (Fu, Dionysiou, & Liu, 2014).
Mecanismo De Acción
Target of Action
The primary target of Z-Arg(Pmc)-OH.CHA is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in intracellular protein degradation .
Mode of Action
Z-Arg(Pmc)-OH.CHA, as a selective substrate, interacts with cathepsin B
Biochemical Pathways
The action of Z-Arg(Pmc)-OH.CHA, through its interaction with cathepsin B, likely affects the pathways related to protein degradation . Cathepsin B is involved in the breakdown of intracellular proteins, which is a critical process for maintaining cellular homeostasis.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDQOQWHFITA-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


